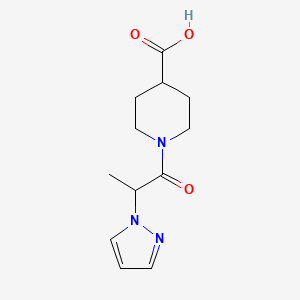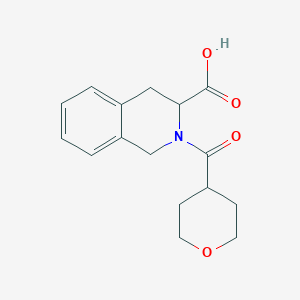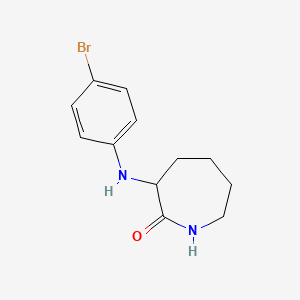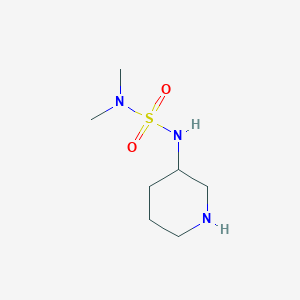
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid is a heterocyclic compound that contains both a pyrazole and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyrazole and piperidine moieties in its structure suggests that it may exhibit a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure that combines pyrazole and piperidine rings.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them . The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
1-(2-Pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid is unique due to the presence of both a carboxylic acid group and a combination of pyrazole and piperidine rings. This unique structure may confer distinct pharmacological properties and biological activities compared to its analogs .
Propriétés
IUPAC Name |
1-(2-pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9(15-6-2-5-13-15)11(16)14-7-3-10(4-8-14)12(17)18/h2,5-6,9-10H,3-4,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGVWLSCHVRVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2-Methoxyphenyl)ethylamino]butan-1-ol](/img/structure/B7524964.png)

![2-Chloro-5-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B7524978.png)
![3-[(2-Methoxyphenyl)methylamino]azepan-2-one](/img/structure/B7524985.png)
![3-[1-(2,5-Difluorophenyl)ethylamino]benzamide](/img/structure/B7524991.png)

![4-[2-(2,3-Dihydroindol-1-yl)ethoxy]benzonitrile](/img/structure/B7525011.png)
![N-[(4-imidazol-1-ylphenyl)methyl]propan-2-amine](/img/structure/B7525016.png)
![N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanamine](/img/structure/B7525021.png)
![2-[3-(4-Chlorophenoxy)propoxy]benzonitrile](/img/structure/B7525028.png)
![N-[(4-imidazol-1-ylphenyl)methyl]ethanamine](/img/structure/B7525036.png)
![N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7525037.png)

![1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7525056.png)
